molecular formula C8H16 B085535 Oct-2-ene CAS No. 111-67-1

Oct-2-ene

Cat. No. B085535
CAS RN: 111-67-1
M. Wt: 112.21 g/mol
InChI Key: ILPBINAXDRFYPL-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of Oct-2-ene, such as 5-trimethylsilylbicyclo[2.2.2]oct-2-ene, involves a two-step scheme using the Diels–Alder reaction from 1,3-cyclohexadiene and vinyltrichlorosilane, followed by methylation with a Grignard reagent. This synthesis pathway highlights the compound's versatility in forming high-molecular-mass copolymers with notable film-forming properties (Alent’ev et al., 2016). Another example includes the gold-catalyzed cycloisomerization of 1,6-cyclohexenylalkyne, efficiently leading to functionalized bicyclo[3.2.1]oct-2-ene derivatives (Davenel et al., 2020).

Molecular Structure Analysis

The molecular structure of Oct-2-ene derivatives exhibits significant variations, such as the dual fluorescent nature of 2,3-diazabicyclo[2.2.2]oct-2-ene, attributed to exciton splitting between symmetric and antisymmetric wave functions, showcasing the compound's complex photophysical behavior (Povedailo et al., 2014).

Scientific research applications

  • Material Investigation: The use of Optical Coherence Tomography (OCT) for material investigation, which requires high-resolution and short measurement times, is significant. En-face scanning OCT, especially with ultra-high resolution, is beneficial for scanning large areas with high sensitivity, offering insights into different materials (Wiesauer et al., 2005).

  • Ring-Opening Polymerization: Bicyclo[2.2.2]oct-2-ene has been successfully polymerized using ring-opening methods. The resulting polymer, characterized by its cis/trans double bond distribution, showcases the chemical versatility of these compounds (Hamilton, Ivin, & Rooney, 1985).

  • Synthesis of Bicyclic Compounds: 2-Azabicyclo[3.2.1]oct-3-enes can be synthesized from 4-chloroalkyl-1,4-dihydropyridines, indicating the potential for creating structurally complex molecules with potential pharmacological applications (Gregory, Bullock, & Chen, 1985).

  • Fluorescence Quenching in Zeolites: The study of 2,3-Diazabicyclo[2.2.2]oct-2-ene (DBO) in zeolites for its photophysical properties and fluorescence quenching highlights the potential for analytical applications in material sciences (Pischel et al., 2002).

  • Chiral Resolution: The chiral resolution of enantiomers through the precipitation of diastereomeric capsules in the form of beta-cyclodextrin-guest complexes demonstrates the utility of these compounds in stereochemical studies (Bakirci & Nau, 2005).

  • Hydrogenation and Isomerization: Studies on the hydrogenation and isomerization of oct-1-ene to oct-2-ene using various complexes illustrate the role of these compounds in catalysis and chemical transformations (Abley & Mcquillin, 1968).

  • Stabilization of Highly Strained Compounds: Research on the stabilization of strained compounds like bicyclo[2.2.2]oct-1-ene at room temperature provides insight into the behavior of such molecules under various conditions (Roach & Warmuth, 2003).

  • Non-Invasive Imaging in Art Conservation: OCT's application in non-invasive imaging of museum paintings, revealing structures like varnish layers and underdrawings, underscores its utility in art conservation (Liang et al., 2005).

  • Cyclopentanoid Monoterpenes Synthesis: The synthesis of cyclopentanoid monoterpenes from bicyclo[3.2.1]oct-2-ene highlights its role in organic synthesis and potential applications in pharmaceuticals (Nagata & Ogasawara, 1999).

  • Gas-Transport Properties in Polymers: The study of gas-transport properties in polymers derived from bicyclic monomers like 5-trimethylsilylbicyclo[2.2.2]oct-2-ene offers insights into material properties useful in various industrial applications (Alent’ev et al., 2016).

properties

IUPAC Name

oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPBINAXDRFYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059407
Record name 2-Octene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline]
Record name 2-Octene
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Product Name

Oct-2-ene

CAS RN

111-67-1
Record name 2-Octene
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Record name 2-Octene
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Record name 2-Octene
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Record name Oct-2-ene
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Synthesis routes and methods I

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.12 mmoles of bis-(η5-cyclopentadienyl)titanium dichloride (Cp2TiCl2; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature. 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 14 ml of octane and 4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
Quantity
18.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.12 mmol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1.25 g of the mixture of 3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene and its oct-3-ene isomer (prepared as described in Example 8) was dissolved in 30 ml of methanol. 0.25 g of anhydrous potassium carbonate was added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was then diluted with 150 ml of water, and the solution was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was subjected to medium pressure liquid chromatography using a Lobar (trade mark) column (size C), eluted with a 1:2 by volume mixture of ethyl acetate and hexane, yielding 0.68 g of the oct-2-ene compound and 0.51 g of the oct-3-ene compound.
[Compound]
Name
mixture
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oct-2-ene
Reactant of Route 2
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Reactant of Route 3
Oct-2-ene
Reactant of Route 4
Oct-2-ene
Reactant of Route 5
Oct-2-ene
Reactant of Route 6
Reactant of Route 6
Oct-2-ene

Citations

For This Compound
6,950
Citations
V Anbazhagan, R Renganathan - Journal of Luminescence, 2008 - Elsevier
The interaction of 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) with bovine serum albumin (BSA) has been studied using absorption and steady state fluorescence techniques. Fluorescence …
Number of citations: 193 www.sciencedirect.com
J Mohanty, WM Nau - Photochemical & Photobiological Sciences, 2004 - Springer
The photophysical properties of 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) were determined in 15 solvents, two supramolecular hosts (cucurbit[7]uril and β-cyclodextrin) as well as in the …
Number of citations: 117 link.springer.com
FW Baker, RC Parish, LM Stock - Journal of the American …, 1967 - ACS Publications
Thermodynamic dissociationconstants are reported for 4-substituted bicyclo [2.2. 2] oct-2-ene-l-car-boxylic acids, 4-substituted dibenzobicyclo [2.2. 2] octa-2, 5-diene-l-carboxylic acids, …
Number of citations: 111 pubs.acs.org
WDK Clark, C Steel - Journal of the American Chemical Society, 1971 - ACS Publications
The photochemistry of 2, 3-diazabicyclo [2.2. 2] oct-2-ene (DBO) has been investigated in the gas phase and in solution and is compared with that of other azoalkanes. The main fates of …
Number of citations: 101 pubs.acs.org
FW Baker, LM Stock - The Journal of Organic Chemistry, 1967 - ACS Publications
… Several 4-substituted bicyclo [2.2.2] oct-2-ene-l-carboxylic acids have … -[2.2.2]oct-2ene-1-carboxylic acid under much more … (16) provided the third entry into the bicyclo [2.2.2 ]oct-2-ene …
Number of citations: 17 pubs.acs.org
WM Nau, G Greiner, H Rau, J Wall… - The Journal of …, 1999 - ACS Publications
The fluorescence lifetimes of 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) were determined in a large number of solvents and solvent mixtures, displaying variations from 825 ns in CD 3 CN …
Number of citations: 75 pubs.acs.org
CV Lundgren, AL Koner, M Tinkl… - The Journal of …, 2006 - ACS Publications
… The fluorescence quenching of the azoalkane 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO), an established probe for the hydrogen-donor propensity of chain-breaking antioxidants, was …
Number of citations: 33 pubs.acs.org
C Marquez, U Pischel, WM Nau - Organic Letters, 2003 - ACS Publications
The fluorescence quenching of 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) by nucleotides has been studied. The quenching mechanism was analyzed on the basis of deuterium isotope …
Number of citations: 52 pubs.acs.org
V Anbazhagan, A Kalaiselvan, M Jaccob… - … of Photochemistry and …, 2008 - Elsevier
… The azoalkane 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) used as a fluorescent probe for antioxidants, has an extremely long fluorescence lifetime (up to 1 μs) and its strongly fluorescent n…
Number of citations: 22 www.sciencedirect.com
KS Khuong, KN Houk - Journal of the American Chemical Society, 2003 - ACS Publications
The thermal deazetizations of a series of substituted 2,3-diazabicyclo[2.2.2]oct-2-enes and some simpler model systems have been studied using the UB3LYP/6-31G(d) and CASPT2 …
Number of citations: 30 pubs.acs.org

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